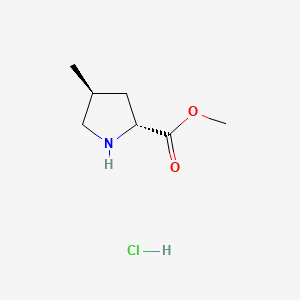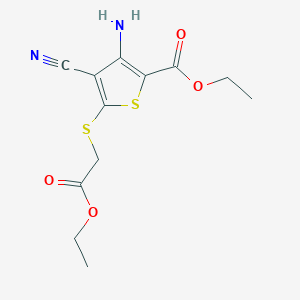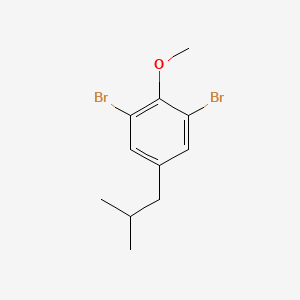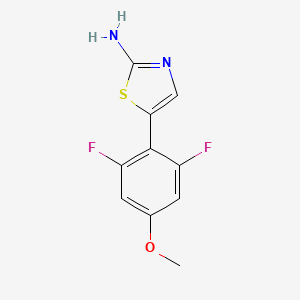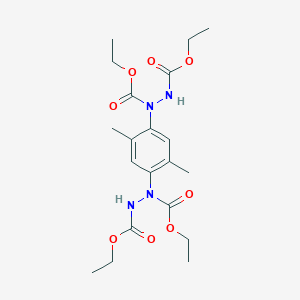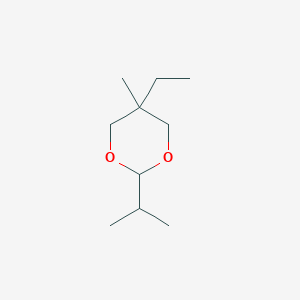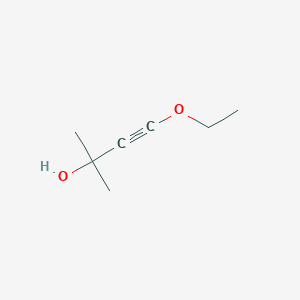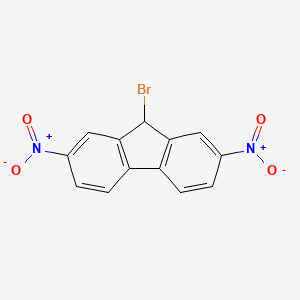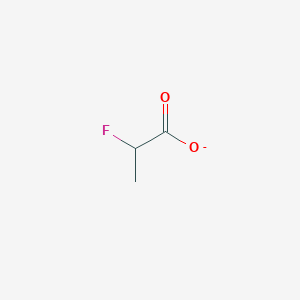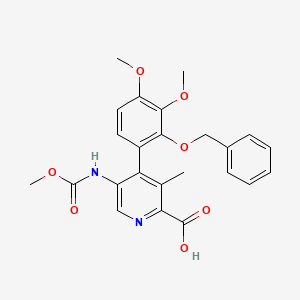
4-(3,4-Dimethoxy-2-phenylmethoxyphenyl)-5-(methoxycarbonylamino)-3-methylpyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-PYRIDINECARBOXYLICACID,4-[3,4-DIMETHOXY-2-(PHENYLMETHOXY)PHENYL]-5-[(METHOXYCARBONYL)AMINO]-3-METHYL- is a complex organic compound with a unique structure that includes a pyridine ring, multiple methoxy groups, and a phenylmethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-PYRIDINECARBOXYLICACID,4-[3,4-DIMETHOXY-2-(PHENYLMETHOXY)PHENYL]-5-[(METHOXYCARBONYL)AMINO]-3-METHYL- involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Functionalization: The introduction of methoxy and phenylmethoxy groups can be achieved through electrophilic aromatic substitution reactions. The methoxycarbonyl group can be introduced using esterification reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of green chemistry principles to reduce waste and environmental impact.
化学反应分析
Types of Reactions
2-PYRIDINECARBOXYLICACID,4-[3,4-DIMETHOXY-2-(PHENYLMETHOXY)PHENYL]-5-[(METHOXYCARBONYL)AMINO]-3-METHYL- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), alkyl halides (R-X), nucleophiles (NH3, R-SH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-PYRIDINECARBOXYLICACID,4-[3,4-DIMETHOXY-2-(PHENYLMETHOXY)PHENYL]-5-[(METHOXYCARBONYL)AMINO]-3-METHYL- has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound may be used in the production of specialty chemicals, polymers, or materials with specific properties.
作用机制
The mechanism of action of 2-PYRIDINECARBOXYLICACID,4-[3,4-DIMETHOXY-2-(PHENYLMETHOXY)PHENYL]-5-[(METHOXYCARBONYL)AMINO]-3-METHYL- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions, which can modulate its activity.
相似化合物的比较
Similar Compounds
Picolinic Acid (2-Pyridinecarboxylic Acid): A simpler analog with a single carboxylic acid group.
Nicotinic Acid (3-Pyridinecarboxylic Acid):
Isonicotinic Acid (4-Pyridinecarboxylic Acid): A structural isomer with the carboxylic acid group at the 4-position.
Uniqueness
2-PYRIDINECARBOXYLICACID,4-[3,4-DIMETHOXY-2-(PHENYLMETHOXY)PHENYL]-5-[(METHOXYCARBONYL)AMINO]-3-METHYL- is unique due to its complex structure, which includes multiple functional groups and aromatic rings
属性
CAS 编号 |
61948-41-2 |
|---|---|
分子式 |
C24H24N2O7 |
分子量 |
452.5 g/mol |
IUPAC 名称 |
4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5-(methoxycarbonylamino)-3-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C24H24N2O7/c1-14-19(17(26-24(29)32-4)12-25-20(14)23(27)28)16-10-11-18(30-2)22(31-3)21(16)33-13-15-8-6-5-7-9-15/h5-12H,13H2,1-4H3,(H,26,29)(H,27,28) |
InChI 键 |
PZKXATXEOWILIX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CN=C1C(=O)O)NC(=O)OC)C2=C(C(=C(C=C2)OC)OC)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2'-Chloro-5'-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7'-pyrrolo[3,2-d]pyrimidin]-6'(5'H)-one](/img/structure/B14016675.png)


